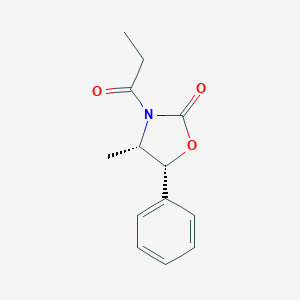
Methyl 2-diphenylphosphino-1-naphthoate
Overview
Description
Methyl 2-diphenylphosphino-1-naphthoate is an organophosphorus compound with the molecular formula C24H19O2P. It is a derivative of naphthalene, featuring a diphenylphosphino group attached to the second carbon of the naphthalene ring and a methyl ester group at the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-diphenylphosphino-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-naphthoic acid with diphenylphosphine chloride in the presence of a base such as triethylamine. The resulting 2-diphenylphosphino-1-naphthoic acid is then esterified with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and precise control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-diphenylphosphino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The diphenylphosphino group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Methyl 2-diphenylphosphino-1-naphthoate has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Biology: The compound’s coordination complexes are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, serving as a key intermediate in various synthetic pathways
Mechanism of Action
The mechanism of action of methyl 2-diphenylphosphino-1-naphthoate primarily involves its ability to coordinate with metal centers. The diphenylphosphino group acts as a ligand, forming stable complexes with transition metals. These metal-ligand complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand in catalysis.
Methyl 2-diphenylphosphino-1-anthracenoate: A similar compound with an anthracene backbone instead of naphthalene.
Diphenylphosphinoethane: A bidentate ligand with two phosphine groups.
Uniqueness: Methyl 2-diphenylphosphino-1-naphthoate is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where it can enhance reaction rates and selectivity compared to other phosphine ligands .
Properties
IUPAC Name |
methyl 2-diphenylphosphanylnaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2P/c1-26-24(25)23-21-15-9-8-10-18(21)16-17-22(23)27(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDSZNKYBYBYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)










